molecular formula C8H9NO B1282197 2-Acetyl-3-methylpyridine CAS No. 85279-30-7

2-Acetyl-3-methylpyridine

Cat. No. B1282197
CAS RN: 85279-30-7
M. Wt: 135.16 g/mol
InChI Key: SYISHRLXIIZBHJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound. The compound has a methyl group and an acetyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the pyridine ring, as well as its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 2-acetyl-3-methylpyridine can be achieved through domino reactions, which are a series of reactions where the product of one reaction serves as the starting material for the next. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Although the study does not directly mention 2-acetyl-3-methylpyridine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetyl-3-methylpyridine, such as 2-amino-3-methylpyridinium acetate, reveals the presence of hydrogen-bonded rings and zigzag chains formed by hydrogen bonds between the pyridinium and acetate ions . The dihedral angle between the pyridinium ring and the acetate ion is small, indicating a planar structure which could influence the reactivity of the molecule. The fully protonated heterocycle allows for amine-imine tautomerization, which is a significant aspect of the molecular structure that could affect the chemical behavior of 2-acetyl-3-methylpyridine .

Chemical Reactions Analysis

The acetylation of aminopyridines, which is a reaction relevant to the formation of acetyl groups on pyridine rings, proceeds at the amino nitrogen for 2- and 3-aminopyridines . This suggests that the acetylation of 2-acetyl-3-methylpyridine would likely follow a similar mechanism, with the acetyl group being directly attached to the nitrogen atom. The presence of a methyl substituent, as in 2-acetyl-3-methylpyridine, can block certain pathways, such as the formation of a ring N-acetyl intermediate, which is observed in the acetylation of 4-aminopyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetyl-3-methylpyridine can be inferred from related compounds. For example, the synthesis of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione involves reactions that could provide insights into the reactivity of the acetyl and methyl groups on the pyridine ring . The study of its alkylation, bromination, and conversion reactions can shed light on the electrophilic and nucleophilic sites of the molecule, which are crucial for understanding its chemical properties . The physical properties such as solubility, melting point, and boiling point would be influenced by the substituents on the pyridine ring and can be determined experimentally.

Scientific Research Applications

  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Application Summary : This research involves the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
    • Results : The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification . The method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
  • Pyridine: The Scaffolds with Significant Clinical Diversity

    • Application Summary : Pyridine and its analogous forms are used as a source of clinically useful agents in medicinal chemistry research . This scaffold has been incorporated in a diverse range of drug candidates approved by the FDA .
    • Results : Pyridine-based molecules have shown high potency and selectivity in many biological systems .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Application Summary : This research involves the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .
    • Methods of Application : The synthesis involves several steps, including the use of 2-fluoro-4-methylpyridine as a starting material . The overall yield could be increased from 3.6% to 29.4% .
    • Results : The synthesized inhibitors demonstrated potent inhibitory activity against p38α MAP kinase .
  • Pharmacological Applications of Piperidine Derivatives

    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Results : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
  • Flavoring Substance in Food Industry

    • Application Summary : 2-Acetylpyridine is a viscous colorless liquid that is widely used as a flavoring substance . It contributes to the flavor of corn tortillas, popcorn, and beer .
    • Methods of Application : It is found in malt and produced by the Maillard reaction and by nixtamalization .
    • Results : The use of 2-Acetylpyridine enhances the flavor of various food products .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Application Summary : This research involves the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .
    • Methods of Application : The synthesis involves several steps, including the use of 2-fluoro-4-methylpyridine as a starting material . The overall yield could be increased from 3.6% to 29.4% .
    • Results : The synthesized inhibitors demonstrated potent inhibitory activity against p38α MAP kinase .
  • Pharmacological Applications of Piperidine Derivatives

    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Results : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
  • Flavoring Substance in Food Industry

    • Application Summary : 2-Acetylpyridine is a viscous colorless liquid that is widely used as a flavoring substance . It contributes to the flavor of corn tortillas, popcorn, and beer .
    • Methods of Application : It is found in malt and produced by the Maillard reaction and by nixtamalization .
    • Results : The use of 2-Acetylpyridine enhances the flavor of various food products .

Safety And Hazards

The safety data sheet for 3-Acetylpyridine, a related compound, indicates that it is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

1-(3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYISHRLXIIZBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517259
Record name 1-(3-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-methylpyridine

CAS RN

85279-30-7
Record name 1-(3-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methylpyridin-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TA Crabb, GC Heywood - Organic Magnetic Resonance, 1982 - Wiley Online Library
… distilled in uacuo to give 2-acetyl-3-methylpyridine, bp 49 "C at 0.1mmHg (found: C, 71.2; H, 6.7; N, 10.3%. C,H,NO requires C, 71.1; H, 6.7; N, 10.4%). 2-Acetyl-3-methylpyridine (10 g) …
Number of citations: 13 onlinelibrary.wiley.com
L Zeng, C Qin, L Wang, W Li - Carbohydrate Polymers, 2011 - Elsevier
Chitosan is a renewable resource for the production of nitrogen-containing aromatic heterocyclics. It was found that chitosan started to decompose and produce some volatile …
Number of citations: 130 www.sciencedirect.com
S Das, S Natarajan - Man-Made Textiles in India, 2022 - search.ebscohost.com
The Sea food processing industries generate a large number of crustacean wastes which represent the half of the crustaceans itself. Yet these may contain a lot of beneficial bio …
Number of citations: 1 search.ebscohost.com
F Rosati - 2011 - research.rug.nl
Nature routinely uses H2O as a nucleophile in enantioselective synthesis of chiral molecules.[1] In contrast, in synthetic chemistry, the use of water as nucleophile for conjugate addition …
Number of citations: 2 research.rug.nl
MY Fosso, H LeVine 3rd, KD Green, OV Tsodikov…
Number of citations: 0

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